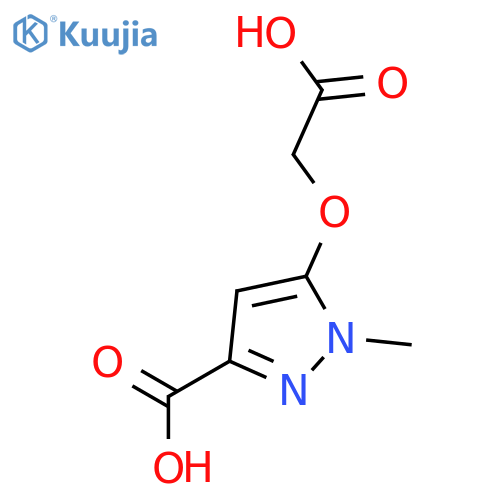

Cas no 679436-55-6 (5-(carboxymethoxy)-1-methylpyrazole-3-carboxylic Acid)

679436-55-6 structure

商品名:5-(carboxymethoxy)-1-methylpyrazole-3-carboxylic Acid

5-(carboxymethoxy)-1-methylpyrazole-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-3-carboxylicacid,5-(carboxymethoxy)-1-methyl-(9CI)

- 5-(carboxymethoxy)-1-methylpyrazole-3-carboxylic Acid

- EN300-1628175

- 679436-55-6

- CS-0036979

- AS-71394

- 5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

- MFCD18809602

- AKOS027256055

- SCHEMBL4757956

- W12417

- 5-(Carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylicacid

- 1H-Pyrazole-3-carboxylic acid, 5-(carboxymethoxy)-1-methyl-

- DB-279527

-

- MDL: MFCD18809602

- インチ: InChI=1S/C7H8N2O5/c1-9-5(14-3-6(10)11)2-4(8-9)7(12)13/h2H,3H2,1H3,(H,10,11)(H,12,13)

- InChIKey: ZYCGTVOODHZVAB-UHFFFAOYSA-N

- ほほえんだ: CN1C(=CC(=N1)C(=O)O)OCC(=O)O

計算された属性

- せいみつぶんしりょう: 200.04332136g/mol

- どういたいしつりょう: 200.04332136g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 102Ų

5-(carboxymethoxy)-1-methylpyrazole-3-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D771478-100mg |

1H-Pyrazole-3-carboxylicacid,5-(carboxymethoxy)-1-methyl-(9CI) |

679436-55-6 | 95% | 100mg |

$310 | 2024-06-06 | |

| Enamine | EN300-1628175-1.0g |

5-(carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid |

679436-55-6 | 1g |

$728.0 | 2023-06-04 | ||

| Enamine | EN300-1628175-10.0g |

5-(carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid |

679436-55-6 | 10g |

$3131.0 | 2023-06-04 | ||

| Enamine | EN300-1628175-0.5g |

5-(carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid |

679436-55-6 | 0.5g |

$699.0 | 2023-06-04 | ||

| Aaron | AR00FSOE-500mg |

1H-Pyrazole-3-carboxylicacid,5-(carboxymethoxy)-1-methyl-(9CI) |

679436-55-6 | 95% | 500mg |

$672.00 | 2023-12-13 | |

| Enamine | EN300-1628175-50mg |

5-(carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid |

679436-55-6 | 50mg |

$612.0 | 2023-09-22 | ||

| Aaron | AR00FSOE-5g |

1H-Pyrazole-3-carboxylicacid,5-(carboxymethoxy)-1-methyl-(9CI) |

679436-55-6 | 95% | 5g |

$2802.00 | 2023-12-13 | |

| Aaron | AR00FSOE-100mg |

1H-Pyrazole-3-carboxylicacid,5-(carboxymethoxy)-1-methyl-(9CI) |

679436-55-6 | 95% | 100mg |

$276.00 | 2023-12-13 | |

| Enamine | EN300-1628175-500mg |

5-(carboxymethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid |

679436-55-6 | 500mg |

$699.0 | 2023-09-22 | ||

| A2B Chem LLC | AH35906-500mg |

5-(Carboxymethoxy)-1-methyl-1h-pyrazole-3-carboxylic acid |

679436-55-6 | 95% | 500mg |

$589.00 | 2024-04-19 |

5-(carboxymethoxy)-1-methylpyrazole-3-carboxylic Acid 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

679436-55-6 (5-(carboxymethoxy)-1-methylpyrazole-3-carboxylic Acid) 関連製品

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:679436-55-6)5-(carboxymethoxy)-1-methylpyrazole-3-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):757